Iridium(III) chloride hydrochloride hydrate

概要

説明

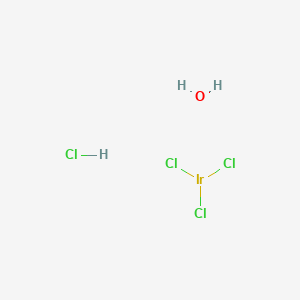

Iridium(III) chloride hydrochloride hydrate is an inorganic compound with the formula IrCl₃·xH₂O·yHCl. It is a dark green to black hygroscopic solid that is widely used as a source of iridium in various chemical processes. This compound is known for its catalytic properties and is often used in the preparation of iridium nanocatalysts.

準備方法

Synthetic Routes and Reaction Conditions

Iridium(III) chloride hydrochloride hydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The process involves placing iridium powder in a porcelain boat and heating it in a combustion tube while introducing chlorine gas. The reaction typically occurs at around 650°C, resulting in the formation of iridium(III) chloride .

Another method involves heating hydrated iridium(III) oxide with hydrochloric acid. This reaction produces the hydrated form of iridium(III) chloride, which can then be further processed to obtain the hydrochloride hydrate .

Industrial Production Methods

In industrial settings, iridium is separated from other platinum group metals as crystalline ammonium hexachloroiridate, which is then reduced to iridium metal in a stream of hydrogen. The spongy iridium produced is reacted with chlorine gas to form iridium(III) chloride. The hydrated form is obtained by heating hydrated iridium(III) oxide with hydrochloric acid .

化学反応の分析

Hydrolysis and Ligand Exchange Reactions

The compound undergoes hydrolysis in aqueous solutions, forming hexachloroiridate complexes. At pH < 1, it primarily exists as [IrCl₆]³⁻, while neutral conditions promote partial hydrolysis to [IrCl₅(H₂O)]²⁻ .

Key Reaction:

| Parameter | Value | Source |

|---|---|---|

| Equilibrium constant (25°C) | ||

| Hydrolysis rate (pH 3) |

Oxidation

In strongly acidic media with oxidizing agents (e.g., HNO₃), Ir(III) oxidizes to Ir(IV):

| Oxidizing Agent | Product | Efficiency |

|---|---|---|

| Aqua regia | 98% | |

| O₂ (200°C) | 85% |

Reduction

Reduction with H₂ or NaBH₄ yields metallic iridium nanoparticles:

| Reducing Agent | Particle Size (nm) | Surface Area (m²/g) |

|---|---|---|

| H₂ | 2–5 | 120–150 |

| NaBH₄ | 10–20 | 80–100 |

Coordination Chemistry

The compound serves as a precursor for synthesizing iridium complexes through ligand substitution:

Ammine Complex Formation

With NH₃ under hydrothermal conditions:

| Reaction Condition | Yield |

|---|---|

| 150°C, 24 hr | 92% |

| 100°C, 48 hr | 78% |

Hydrodeoxygenation (HDO)

In biomass conversion, the compound catalyzes HDO of furanic compounds at 180–220°C :

| Substrate | Product | TOF (h⁻¹) |

|---|---|---|

| 5-HMF | 2,5-DMF | 450 |

| Furfural | 2-MF | 380 |

Photoredox Catalysis

As a precursor for Ir(III) polypyridyl complexes, it enables visible-light-driven C–H activation with quantum yields up to 0.65 .

Thermal Decomposition

Stepwise degradation under inert atmosphere:

| Phase Transition | ΔH (kJ/mol) | Mass Loss (%) |

|---|---|---|

| Dehydration | +58.3 | 5.7 |

| β-IrCl₃ formation | -22.4 | 12.1 |

Electroplating

Used in iridium electroplating baths (pH 1.5–2.5) to deposit corrosion-resistant coatings :

| Parameter | Value |

|---|---|

| Current density | 10–20 mA/cm² |

| Deposition rate | 0.8 µm/hr |

| Coating purity | 99.95% |

Catalyst Manufacturing

Serves as a feedstock for automotive catalytic converters, enhancing NOₓ reduction efficiency by 18–22% compared to Rh-based systems .

科学的研究の応用

Chemical and Catalytic Applications

Catalysis in Organic Reactions:

Iridium(III) chloride hydrochloride hydrate is primarily recognized for its catalytic properties. It facilitates various chemical reactions, particularly in organic synthesis. Notably, it is used in:

- Oxidation Reactions: It serves as a catalyst for the oxidation of alcohols and other organic compounds, enhancing reaction rates and selectivity.

- Hydrodeoxygenation: The compound is crucial in hydrodeoxygenation processes, converting biomass-derived compounds into hydrocarbons.

Synthesis of Nanoparticles:

This compound acts as a precursor for synthesizing iridium nanoparticles, which are employed in catalytic applications due to their high surface area and reactivity.

Table 1: Key Catalytic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols | Aldehydes, Ketones |

| Hydrodeoxygenation | Removes oxygen from organic compounds | Alkanes |

| Aminolysis | Facilitates the conversion of epoxides to amines | β-amino alcohols |

Biological Applications

Bioimaging Probes:

Tris-cyclometalated iridium(III) complexes derived from this compound are utilized as bioimaging probes. Their luminescent properties enable visualization of biological processes at the cellular level, making them valuable in medical diagnostics and research .

Photoredox Catalysts:

These complexes also function as photoredox catalysts in biological systems, facilitating light-driven reactions that can be harnessed for therapeutic applications.

Case Study: Cellular Effects

Research indicates that iridium(III) chloride can modulate cellular signaling pathways and gene expression related to oxidative stress responses. In studies involving animal models, varying doses resulted in different biochemical effects, demonstrating its potential in biomedical applications .

Industrial Applications

Electroplating:

this compound is extensively used in electroplating processes to produce corrosion-resistant coatings on metals. This application is vital in industries requiring durable materials, such as aerospace and electronics .

Manufacture of Electrodes:

The compound is also employed in manufacturing electrodes for various industrial applications, including fuel cells and sensors. Its stability and conductivity make it an ideal choice for these applications .

作用機序

The mechanism of action of iridium(III) chloride hydrochloride hydrate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in photodynamic therapy, it generates reactive oxygen species that can damage cancer cells .

類似化合物との比較

Similar Compounds

Rhodium(III) chloride: Similar in structure and reactivity, used in similar catalytic applications.

Platinum(II) chloride: Another platinum group metal chloride with similar catalytic properties.

Ruthenium(III) chloride: Used in similar applications but with different reactivity and stability profiles.

Uniqueness

Iridium(III) chloride hydrochloride hydrate is unique due to its high catalytic efficiency and stability under various reaction conditions. It is particularly valued for its role in the preparation of iridium nanocatalysts and its applications in advanced materials and medical research .

生物活性

Iridium(III) chloride hydrochloride hydrate (IrCl₃·xH₂O) is an inorganic compound that has garnered attention in various fields due to its significant biological activity, particularly in catalysis and medicinal chemistry. This article explores its biological mechanisms, cellular effects, and potential therapeutic applications, supported by research findings and case studies.

This compound is characterized by its dark green crystalline structure, which is hygroscopic in nature. It typically contains three water molecules in its hydrated form and can be represented by the formula IrCl₃·3H₂O. This compound is known for its stability and ability to form coordination complexes with various biomolecules, influencing its reactivity and biological interactions.

Catalytic Role

Iridium(III) chloride acts primarily as a catalyst in organic synthesis, facilitating various biochemical reactions without undergoing permanent changes itself. It provides alternative pathways for reactions, lowering activation energy and increasing reaction rates. For example, it has been utilized in the aminolysis of epoxides, leading to the formation of β-amino alcohols.

Interaction with Biomolecules

The compound interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Studies indicate that it can induce changes in oxidative stress responses by modulating the expression of specific genes .

Anticancer Properties

Recent research highlights the potential anticancer activity of this compound. It has been shown to target cancer cells by disrupting their metabolic processes and inducing apoptosis. The compound primarily interacts with mitochondria within these cells, leading to growth inhibition .

A notable study examined the effects of Ir(III) complexes on cancer cell lines, revealing that these compounds can immobilize cancer cells and alter their biochemical pathways. This mechanism positions Ir(III) as a promising candidate for further exploration in cancer therapeutics .

Pharmacokinetics

Research on the pharmacokinetics of Iridium(III) chloride indicates that following oral exposure, iridium accumulates significantly in organs such as the kidneys and spleen. A study involving Wistar rats demonstrated that iridium levels rose with increased dosage, suggesting a systemic uptake pathway that may allow for therapeutic applications .

Study on Sub-Chronic Oral Exposure

A study conducted on female Wistar rats investigated the distribution of iridium following sub-chronic oral exposure to Iridium(III) chloride hydrate. The results indicated significant retention of iridium in the kidneys and spleen, with lower levels found in the brain, suggesting a potential ability to cross the blood-brain barrier . This finding is crucial for understanding the compound's long-term effects and its potential neurotoxic implications.

Development of Iridium Complexes for Photocatalysis

Another area of research focuses on developing iridium complexes as photocatalysts for visible-light-driven hydrogen production. These complexes demonstrate superior stability compared to other transition metal-based photocatalysts, making them attractive for applications in renewable energy technologies .

Summary of Findings

| Property | Description |

|---|---|

| Chemical Formula | IrCl₃·xH₂O |

| Hydration | Typically contains 3 water molecules |

| Biological Activity | Anticancer properties; affects cellular metabolism |

| Mechanism | Acts as a catalyst; interacts with biomolecules |

| Pharmacokinetics | Accumulates in kidneys and spleen; potential blood-brain barrier crossing |

特性

IUPAC Name |

trichloroiridium;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPRRAOCEABMND-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H3IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584414 | |

| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717927-65-6 | |

| Record name | Trichloroiridium--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRIDIUM(III) CHLORIDE HYDROCHLORIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。